molecular formula C23H24N4O5S2 B14966787 N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B14966787
M. Wt: 500.6 g/mol
InChI Key: BDIPPAMESONYFK-UHFFFAOYSA-N
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Description

N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Preparation Methods

The preparation of N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE typically involves multi-step synthetic routes. These routes often start with the synthesis of the thieno[3,4-c]pyrazole core, followed by the introduction of the 4-methylphenyl and pyrrolidinylsulfonyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(1-PYRROLIDINYLSULFONYL)BENZAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H24N4O5S2

Molecular Weight

500.6 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C23H24N4O5S2/c1-16-4-8-18(9-5-16)27-22(20-14-33(29,30)15-21(20)25-27)24-23(28)17-6-10-19(11-7-17)34(31,32)26-12-2-3-13-26/h4-11H,2-3,12-15H2,1H3,(H,24,28)

InChI Key

BDIPPAMESONYFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5

Origin of Product

United States

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